molecular formula C18H17ClN2O2 B10922215 4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10922215
M. Wt: 328.8 g/mol
InChI Key: ZTTCSLLTVBLKQZ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a chlorine atom attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound. The reaction conditions usually involve refluxing the reaction mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-chloro-3,5-bis(4-formylphenyl)-1-methyl-1H-pyrazole.

    Reduction: Formation of 4-hydro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole.

    Substitution: Formation of 4-amino-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole or 4-thio-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-bis(4-hydroxyphenyl)-1-methyl-1H-pyrazole
  • 4-chloro-3,5-bis(4-methylphenyl)-1-methyl-1H-pyrazole
  • 4-chloro-3,5-bis(4-ethylphenyl)-1-methyl-1H-pyrazole

Uniqueness

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets. Additionally, the presence of the chlorine atom can further modulate its reactivity and properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C18H17ClN2O2/c1-21-18(13-6-10-15(23-3)11-7-13)16(19)17(20-21)12-4-8-14(22-2)9-5-12/h4-11H,1-3H3

InChI Key

ZTTCSLLTVBLKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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